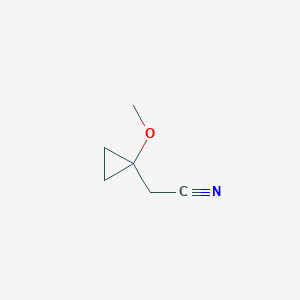

2-(1-Methoxycyclopropyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methoxycyclopropyl)acetonitrile is a chemical compound that belongs to the class of nitriles. It has a molecular formula of C6H9NO and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in the scientific community due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopropyl)acetonitrile typically involves the reaction of 1-bromomethyl cyclopropyl methanol with cyanide under alkaline conditions . The process begins with the addition of 3-bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction with zinc powder and a basic catalyst. After the reaction, the temperature is reduced, and alkaline air is introduced for post-processing. The resulting compound, 1-bromomethyl cyclopropyl methanol, is then reacted with cyanide to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The post-processing steps are designed to be environmentally friendly and cost-effective, making the method suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methoxycyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(1-Methoxycyclopropyl)acetonitrile has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its use in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(1-Methoxycyclopropyl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(1-Methoxycyclopropyl)acetonitrile include:

Acetonitrile: A simple nitrile with a wide range of applications in organic synthesis and as a solvent.

Methoxyacetonitrile: A related compound with similar chemical properties and reactivity.

Uniqueness

This compound is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential for various applications .

Actividad Biológica

2-(1-Methoxycyclopropyl)acetonitrile, also known as Moc-acetonitrile, is a cyclic organic nitrile with the molecular formula C6H9NO. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

The synthesis of this compound can be achieved through various methods, including:

- Reaction of 2-Bromocyclopropylamine with methyl cyanide.

- Reaction of cyclopropylamine with formaldehyde and hydrogen cyanide.

- Reaction of dimethyl cyclopropanecarboxylate with diisopropylamine and trifluoroacetic acid.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, including:

- Bacteria : Bacillus subtilis, Escherichia coli.

- Fungi : Candida albicans.

Antitumor Activity

The compound also shows promise as an antitumor agent. Studies indicate that it possesses cytotoxic effects against several cancer cell lines, specifically:

- Breast cancer cells

- Lung cancer cells

- Colon cancer cells

The mechanism of action of this compound involves interactions at the molecular level. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate various biochemical pathways. These interactions may affect specific enzymes and receptors within biological systems, resulting in the observed antimicrobial and antitumor effects.

Toxicity and Safety

Studies suggest that this compound is relatively non-toxic when handled properly in a laboratory setting. However, it is essential to adhere to safety protocols to minimize exposure risks.

Applications in Scientific Research

This compound has several applications in scientific research:

- As a precursor for synthesizing various compounds.

- To study its antimicrobial and antitumor properties.

- To investigate its cytotoxic effects on cancer cells.

- As a model compound for exploring new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, particularly against E. coli.

Case Study 2: Cytotoxicity on Cancer Cells

Another study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer drug.

Current State of Research

Ongoing research continues to explore the full range of biological activities associated with this compound. Investigations into its antiviral properties and potential applications in agriculture as a natural insecticide are also underway.

Future Directions

Future research may focus on:

- Exploring additional biological activities, such as antiviral effects.

- Developing more efficient synthetic methods for producing this compound.

- Investigating its mechanism of action in greater detail to identify specific molecular targets.

- Evaluating its potential as a therapeutic agent for treating infections and cancers.

Propiedades

IUPAC Name |

2-(1-methoxycyclopropyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-6(2-3-6)4-5-7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMTFJZCYPNBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.